molecular formula C10H11NO2 B14949289 Methyl 2-phenylaziridine-1-carboxylate

Methyl 2-phenylaziridine-1-carboxylate

Cat. No.: B14949289
M. Wt: 177.20 g/mol
InChI Key: CUMHWPYQMBRJSI-UHFFFAOYSA-N
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Description

Methyl 2-phenylaziridine-1-carboxylate is a specialized organic compound featuring a strained aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) substituted with a phenyl group and a methyl ester moiety. This structure confers unique reactivity, particularly in ring-opening reactions, which are valuable in synthetic organic chemistry and pharmaceutical applications. The ester group enhances solubility in organic solvents, while the phenyl group contributes to steric and electronic effects, influencing both stability and reactivity.

The compound’s crystal structure and stereochemical properties can be analyzed using crystallographic software like SHELX, which is widely employed for small-molecule refinement and structure determination . Its synthesis typically involves cyclization of β-amino esters or aziridine ring formation via nitrene intermediates, though specific protocols depend on target derivatives and functionalization.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-phenylaziridine-1-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)11-7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

CUMHWPYQMBRJSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylaziridine-1-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Mechanism of Action

The mechanism of action of methyl 2-phenylaziridine-1-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-phenylaziridine-1-carboxylate belongs to the broader class of methyl esters and aziridine derivatives. Key structural analogs include:

Compound Functional Groups Key Features Reactivity Profile
This compound Aziridine, phenyl, methyl ester High ring strain, nucleophilic ring-opening, stereochemical versatility Prone to nucleophilic attack, thermal instability
Methyl salicylate Aromatic ring, ester, hydroxyl Antiseptic properties, UV absorption Ester hydrolysis, electrophilic substitution
Sandaracopimaric acid methyl ester Diterpene, methyl ester Natural resin derivative, hydrophobic backbone Oxidation resistance, low reactivity
Torulosic acid methyl ester Cyclic diterpene, ester Biologically active, complex stereochemistry Limited ring-opening, thermal stability

The aziridine ring in this compound introduces significant ring strain (≈27 kcal/mol), making it more reactive than non-strained esters like methyl salicylate. In contrast, diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) exhibit stability due to bulky hydrocarbon frameworks .

Physical and Chemical Properties

Data inferred from comparable methyl esters (Table 3 in and ):

Property This compound Methyl salicylate Sandaracopimaric acid methyl ester
Molecular Weight (g/mol) ~191.2 152.1 ~330.4
Boiling Point (°C) ~250 (decomposes) 222 >300
Solubility Soluble in polar aprotic solvents Miscible in ethanol Insoluble in water, soluble in hexane
Reactivity High (aziridine ring-opening) Moderate (ester hydrolysis) Low (stable diterpene backbone)

The compound’s low thermal stability compared to diterpene esters is attributed to the labile aziridine ring. Its solubility aligns with polar solvents like DMF or DMSO, unlike hydrophobic analogs such as sandaracopimaric acid derivatives.

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